molecular formula C20H19N5O3S B2676072 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide CAS No. 894047-98-4

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide

Cat. No. B2676072
CAS RN: 894047-98-4
M. Wt: 409.46
InChI Key: YWXCFNBOXRYIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the synthesis of intermediate compounds followed by their coupling to form the final product. The starting materials include 2-methoxyphenethylamine, 2-bromoacetic acid, furan-2-carboxylic acid, thiourea, hydrazine hydrate, sodium hydroxide, potassium carbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium azide, copper (I) iodide, sodium ascorbate, and pyridine.


Molecular Structure Analysis

The molecular structure of this compound is confirmed by IR, 1 H-NMR, and 13 C-NMR spectral data .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound and its derivatives have been synthesized and evaluated for their biological activities, including their potential as insecticidal, anticancer, and antimicrobial agents. A study by Fadda et al. (2017) explored the synthesis of various heterocycles incorporating a thiadiazole moiety, evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting the compound's potential in agricultural applications Fadda et al., 2017.

Anticancer and Antioxidant Activities

Wang et al. (2015) discussed the modification of a related compound as a PI3Ks inhibitor, showing significant anticancer effects with reduced toxicity, indicating potential for therapeutic applications in cancer treatment Wang et al., 2015. Additionally, Tumosienė et al. (2020) reported on the antioxidant and anticancer activities of novel derivatives, demonstrating their potential as effective agents against certain cancer cell lines Tumosienė et al., 2020.

Antimicrobial Applications

Zemanov et al. (2017) synthesized and evaluated furo[3,2-b]pyrrole derivatives for their antibacterial activity, indicating the compound's utility in developing new antimicrobial agents Zemanov et al., 2017.

properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-27-15-6-4-14(5-7-15)10-11-21-19(26)13-29-20-23-22-18-9-8-16(24-25(18)20)17-3-2-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXCFNBOXRYIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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